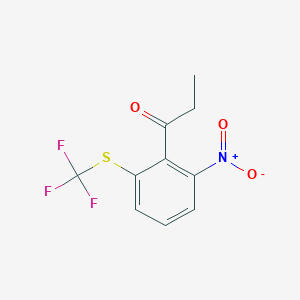
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and oxidizing agents to facilitate the nitration process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic sites .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethoxy)phenyl)propan-1-one
- 1-(2-(Trifluoromethyl)phenyl)propan-1-one
Uniqueness
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both a nitro group and a trifluoromethylthio group, which impart distinct chemical properties and reactivity compared to other similar compounds. These functional groups make it a valuable compound for various research applications .
Biological Activity
1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of a nitro group and a trifluoromethylthio group enhances its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a phenyl ring substituted with both a nitro group and a trifluoromethylthio group, which contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3NO3S |
| Molecular Weight | 279.24 g/mol |
| CAS Number | 1806463-00-2 |
| IUPAC Name | 1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the nitro group. This property allows it to interact with various enzymes and proteins, influencing biochemical pathways. The trifluoromethylthio moiety enhances the compound's ability to penetrate cellular membranes, potentially affecting cellular processes and signaling pathways.
Biological Activity Studies
Research has indicated that this compound may serve as an enzyme inhibitor, particularly in studies related to alpha-synuclein fibril formation. Preliminary biochemical data suggest that it exhibits comparable activity to established aggregation modulators, indicating its potential role in neurodegenerative disease research .
Case Studies
- Alpha-Synuclein Inhibition : In a study focusing on small molecules developed as inhibitors of alpha-synuclein fibril formation, compounds similar to this compound showed promising results in modulating fibril aggregation. The binding modes were elucidated through docking simulations, highlighting the importance of structural features in biological activity .
- Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes involved in metabolic pathways. Its ability to inhibit certain enzyme activities suggests potential applications in drug development targeting metabolic disorders .
Potential Applications
The unique combination of functional groups in this compound makes it suitable for various applications:
Properties
Molecular Formula |
C10H8F3NO3S |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-7(15)9-6(14(16)17)4-3-5-8(9)18-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
NAVMMKATZASGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















